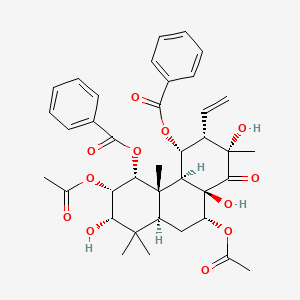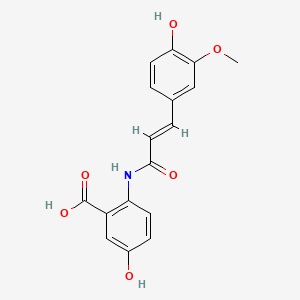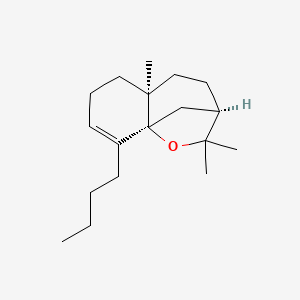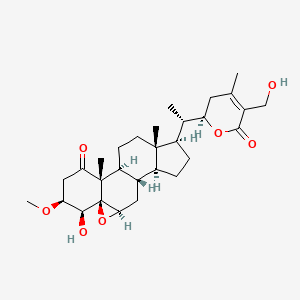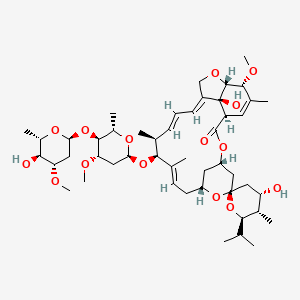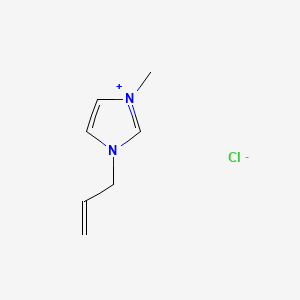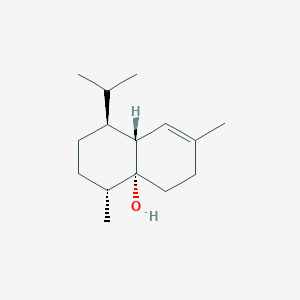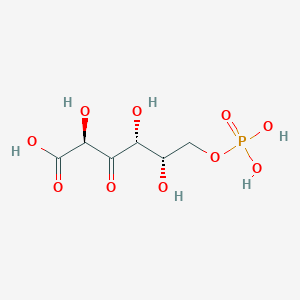
Copalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copalic acid is a diterpenoid.
This compound is a natural product found in Aristolochia cymbifera, Aristolochia labiata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Copalic Acid and its analogs have been investigated for their potential in cancer treatment, particularly prostate cancer. Research by Idippily et al. (2017) demonstrates that this compound can down-regulate the androgen receptor and inhibit the small chaperone protein, including α-crystallin and heat shock protein 27kD (HSP27), making it a promising candidate for prostate cancer treatment. The study synthesized and tested various this compound analogs, identifying compounds with potent activity in decreasing the level of the androgen receptor and inhibiting prostate cancer cell growth Idippily et al., 2017.
Antimicrobial and Anti-inflammatory Effects
This compound has been shown to possess significant antimicrobial and anti-inflammatory properties. Vargas et al. (2015) studied the effects of this compound, among other diterpenes, highlighting its ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharide without affecting tumor necrosis factor-alpha production. This suggests a potential role in treating acute injuries such as inflammation or skin disorders Vargas et al., 2015.
Antitubercular and Antifungal Applications
Further research into this compound's medicinal applications reveals its antitubercular and antifungal potential. Silva et al. (2016) found that structural modifications of this compound significantly improved its activity against Mycobacterium tuberculosis, offering a promising direction for developing new treatments for tuberculosis Silva et al., 2016. Additionally, Nakamura et al. (2016) demonstrated this compound's efficacy against dermatophytes, suggesting its utility in developing antifungal drugs Nakamura et al., 2016.
Chemopreventive Potential
The chemopreventive potential of this compound has also been explored, with studies indicating its ability to suppress aberrant crypt foci formation, a precursor to colon carcinogenesis. This suggests that this compound could play a protective role against colon cancer Alves et al., 2017.
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17-,20+/m1/s1 |
InChI-Schlüssel |
JFQBNOIJWROZGE-HPMXROJMSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyme |
copalic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


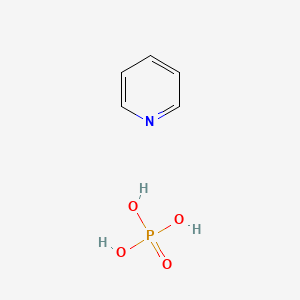
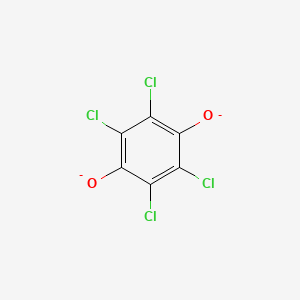
![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)
